12-Mercaptododecanoic acid
CAS No.: 82001-53-4
Cat. No.: VC20749879
Molecular Formula: C12H24O2S
Molecular Weight: 232.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82001-53-4 |
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Molecular Formula | C12H24O2S |
Molecular Weight | 232.38 g/mol |
IUPAC Name | 12-sulfanyldodecanoic acid |
Standard InChI | InChI=1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14) |
Standard InChI Key | SDAWVOFJSUUKMR-UHFFFAOYSA-N |
SMILES | C(CCCCCC(=O)O)CCCCCS |
Canonical SMILES | C(CCCCCC(=O)O)CCCCCS |
Introduction
Basic Information and Chemical Identity
12-Mercaptododecanoic acid (MDA) is a thiol-functionalized carboxylic acid with the molecular formula C12H24O2S. It belongs to the class of omega-functionalized fatty acids, characterized by a terminal thiol group at one end and a carboxylic acid group at the other. This bifunctional nature makes it particularly useful for surface modification applications.
The compound is known by several synonyms in scientific literature:
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12-Sulfanyldodecanoic acid
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12-Mercaptododecanic acid
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Dodecanoic acid, 12-mercapto-
It is identified by the CAS Registry Number 82001-53-4, which serves as its unique chemical identifier in databases and literature . The compound exists as a solid at room temperature and requires specific storage conditions to maintain its stability and reactivity .
Molecular Structure and Identification
The molecular structure of 12-Mercaptododecanoic acid consists of a 12-carbon aliphatic chain with a carboxylic acid group (-COOH) at one end and a thiol group (-SH) at the other. This linear arrangement allows the molecule to orient itself on surfaces with the thiol group binding to the substrate and the carboxylic acid group extending outward.
Table 1: Basic Identification Parameters of 12-Mercaptododecanoic Acid
Physical and Chemical Properties
12-Mercaptododecanoic acid possesses distinct physical and chemical properties that influence its behavior in various applications. Understanding these properties is essential for predicting its interactions with surfaces and other molecules in experimental settings.
Physical Properties
The compound exists as a solid at room temperature with a relatively low melting point. Its physical characteristics make it suitable for laboratory handling and application in various experimental protocols.
Table 2: Physical Properties of 12-Mercaptododecanoic Acid
Chemical Properties
The reactivity of 12-Mercaptododecanoic acid is primarily determined by its functional groups: the thiol (-SH) group and the carboxylic acid (-COOH) group. These groups confer specific chemical properties that are relevant to its applications.
Table 3: Chemical Properties of 12-Mercaptododecanoic Acid
The chemical properties of 12-Mercaptododecanoic acid make it particularly valuable in surface chemistry. The thiol group exhibits strong affinity for metal surfaces, especially gold, silver, and copper, forming stable covalent bonds. The carboxylic acid group remains available for further functionalization, enabling the creation of more complex surface structures with tailored properties .
Mechanism of Action
The functionality of 12-Mercaptododecanoic acid is based on its ability to form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides and noble metals. This process involves specific molecular interactions that lead to ordered structures with predictable properties.
Surface Binding Mechanism
When 12-Mercaptododecanoic acid interacts with a suitable substrate, such as a metal oxide surface, the thiol group forms a covalent bond with the surface atoms. This binding is typically strong and selective, leading to the immobilization of the molecule on the surface .
The binding process follows a specific mechanism:
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The thiol group (-SH) approaches the metal or metal oxide surface
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A covalent bond forms between the sulfur atom and surface metal atoms
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The hydrocarbon chain extends away from the surface
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The carboxylic acid groups orient outward, creating a new functional surface
This arrangement results in a densely packed monolayer where the molecules align in a parallel orientation, maximizing van der Waals interactions between neighboring hydrocarbon chains .
Monolayer Formation and Structure
The self-assembly process is driven by both the strong thiol-metal interactions and the intermolecular forces between adjacent hydrocarbon chains. The resulting monolayer exhibits specific structural characteristics:
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Thickness determined by the length of the 12-carbon chain
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Orientation perpendicular to the substrate surface
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Terminal carboxylic acid groups exposed at the air interface
The self-assembled monolayers formed by 12-Mercaptododecanoic acid significantly alter the surface properties of the substrate, including wettability, adhesion, and chemical reactivity. These changes enable precise control of surface interactions in experimental systems .
Applications in Research and Technology
12-Mercaptododecanoic acid has found widespread applications across multiple scientific disciplines due to its unique surface modification capabilities. Its ability to form well-defined self-assembled monolayers makes it valuable in various experimental contexts.
Surface Modification Applications
One of the primary applications of 12-Mercaptododecanoic acid is in the modification of surface properties. By forming self-assembled monolayers on various substrates, it can transform hydrophobic surfaces into hydrophilic ones due to the exposed carboxylic acid groups .
This surface modification capability has been utilized in:
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Creating biocompatible surfaces for medical devices
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Modifying electrodes for enhanced electrochemical performance
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Developing anti-fouling coatings
The monolayers formed by 12-Mercaptododecanoic acid provide a blocking effect that immobilizes surface atoms and prevents undesired interactions, making it useful for protecting surfaces while introducing new functionalities .
Nanoparticle Functionalization
12-Mercaptododecanoic acid plays a crucial role in the synthesis and stabilization of metal nanoparticles, particularly gold and silver nanoparticles. It acts as a capping agent that controls particle size and prevents aggregation .
In nanoparticle applications, the compound:
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Binds to the nanoparticle surface through the thiol group
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Provides colloidal stability through electrostatic repulsion
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Creates a functional surface for further modifications
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Enables the formation of screen-printed electrodes for electrochemical detection
Research has demonstrated that gold nanoparticles functionalized with 12-Mercaptododecanoic acid can be used to develop sensitive electrochemical sensors for various analytes. These sensors benefit from the combined properties of the nanoparticles and the surface-modifying capabilities of the compound .
Quantum Dot Applications
An emerging application of 12-Mercaptododecanoic acid involves its use with semiconductor quantum dots. The compound can form ligands with cadmium selenium (CdSe) quantum dots, which can then be deposited on titanium oxide (TiO2) based films .
This application has potential in:
The ability of 12-Mercaptododecanoic acid to bind to both the quantum dots and substrate surfaces makes it an excellent linker molecule for creating stable and functional quantum dot assemblies .
Molecular Ruler Applications
In more specialized research contexts, 12-Mercaptododecanoic acid has been employed in studies investigating the effect of molecular structure on the precision of copper-bound α,ω-mercaptoalkanoic acid "molecular ruler" stacks .
These molecular rulers are important for:
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Understanding self-assembly processes at the molecular level
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Creating precisely spaced functional groups on surfaces
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Developing templates for nanolithography
The well-defined length of the 12-carbon chain makes 12-Mercaptododecanoic acid particularly useful for applications requiring precise spatial control at the nanometer scale .
Classification Parameter | Designation | Reference |
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GHS Symbol | GHS07 | |
Signal Word | Warning | |
Hazard Codes | Xi (Irritant) | |
Risk Statements | 36/37/38 | |
Hazard Statements | H315-H319-H335 | |
RIDADR | UN 3335 | |
WGK Germany | 3 |
For storage, the compound should be kept at 2-8°C in a tightly closed container, away from incompatible materials, in a cool, dry, well-ventilated area .
Recent Research Developments
Recent scientific investigations have expanded the applications of 12-Mercaptododecanoic acid into new domains, particularly in advanced materials science and biotechnology.
Emerging Applications
Several cutting-edge applications have been documented in recent research:
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DNA-modified liquid crystal droplets, where 12-Mercaptododecanoic acid serves as a stabilizing agent for the liquid crystal interfaces
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Development of electrochemical biosensors with enhanced sensitivity through surface modification
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Creation of responsive surfaces that change properties in response to environmental stimuli
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Integration into complex self-assembled structures for tissue engineering applications
These emerging applications highlight the ongoing relevance of 12-Mercaptododecanoic acid in advanced scientific research and its potential to contribute to technological innovations in multiple fields .
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